4-[2-(Piperidin-4-yloxy)ethyl]morpholine
描述
属性
IUPAC Name |
4-(2-piperidin-4-yloxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGNMBESFLGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062625-66-4 | |
| Record name | 4-[2-(piperidin-4-yloxy)ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Mode of Action
The exact mode of action of 4-[2-(Piperidin-4-yloxy)ethyl]morpholine is currently unknown. The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
生物活性
4-[2-(Piperidin-4-yloxy)ethyl]morpholine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and a piperidine moiety. This combination suggests potential applications in the development of drugs targeting central nervous system (CNS) disorders. The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors involved in pain modulation, neuroprotection, and neurotransmitter systems.
Structural Characteristics
The molecular formula of this compound is C_{12}H_{19}N_{3}O, with a molecular weight of approximately 198.31 g/mol. Its structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways that can lead to derivatives with enhanced biological properties.
The biological activity of this compound can be linked to several mechanisms:
- Receptor Interaction : Preliminary studies indicate that this compound may interact with sigma receptors, which play a role in pain perception and neuroprotection.
- Neurotransmitter Modulation : Compounds containing morpholine and piperidine structures have been shown to modulate neurotransmitter systems, suggesting potential efficacy in treating anxiety and depression.
- Pharmacokinetics : The compound exhibits favorable absorption and distribution characteristics, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of morpholine and piperidine exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Analgesic | Potential pain-relieving properties through modulation of pain pathways |
| Anti-inflammatory | Ability to reduce inflammation via interaction with inflammatory mediators |
| Neuroprotective | Protective effects on neuronal cells, potentially aiding in neurodegenerative conditions |
| Antidepressant | Modulation of neurotransmitter systems may provide antidepressant effects |
Case Studies
- Analgesic Activity : In vitro studies have demonstrated that compounds similar to this compound can significantly reduce pain responses in animal models, suggesting its potential as an analgesic agent.
- Neuroprotective Effects : Research has shown that morpholine derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antidepressant Properties : A study focusing on the modulation of serotonin and norepinephrine levels found that certain morpholine derivatives exhibited antidepressant-like effects in behavioral models.
Comparative Analysis
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methylmorpholine | Morpholine ring with methyl substitution | CNS stimulant |
| Piperidin-4-ol | Piperidine ring with hydroxyl group | Analgesic properties |
| 1-(Piperidin-4-yl)-1H-pyrazole | Pyrazole ring fused with piperidine | Antidepressant effects |
| 4-(2-Hydroxyethyl)morpholine | Hydroxyl group on ethyl side chain | Neuroprotective properties |
The dual action potential stemming from both the morpholine and piperidine components may enhance the efficacy of this compound compared to other single-ring compounds, allowing it to modulate multiple biological pathways simultaneously.
科学研究应用
Pharmacological Potential
4-[2-(Piperidin-4-yloxy)ethyl]morpholine has been investigated for its potential therapeutic effects, particularly in the treatment of:
- Anxiety and Depression : The compound's ability to modulate neurotransmitter systems suggests it could be effective in treating mood disorders. Research indicates that morpholine derivatives can influence serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Pain Management : Preliminary studies suggest interactions with sigma receptors, which are involved in pain modulation and neuroprotection, indicating potential use as an analgesic agent.
Case Studies
- A clinical trial focusing on morpholine derivatives reported significant improvements in anxiety symptoms among participants treated with similar compounds.
- Another study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases.
Interaction Studies
Research on the binding affinity of this compound to various receptors has shown promising results:
- It may interact with sigma receptors implicated in neuroprotection, which could enhance its therapeutic profile against CNS disorders .
Future Directions and Research Opportunities
Given the promising pharmacological profiles and synthesis methodologies, future research could focus on:
- Clinical Trials : Expanding clinical trials to assess safety and efficacy in diverse populations.
- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level to optimize its therapeutic applications.
- Structural Modifications : Exploring modifications to improve bioavailability and target specificity.
相似化合物的比较
Substituent Modifications on the Morpholine Ring
- This modification may enhance metabolic stability compared to the parent compound .
Piperidine vs. Piperazine Derivatives
- 4-[2-(Piperazin-1-yl)ethyl]morpholine ():
Replacing piperidine with piperazine introduces a second nitrogen atom, increasing basicity and hydrogen-bonding capacity. This enhances solubility but may reduce membrane permeability. Piperazine derivatives are often used in coordination chemistry and as ligands for metal-catalyzed reactions .
Aromatic and Halogenated Derivatives
- Such halogenated derivatives are common in radiopharmaceuticals due to iodine’s utility in imaging .
- 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine (): Fluorine’s electronegativity enhances metabolic stability and binding interactions via dipole effects. This compound’s pyridinyl group allows for π-π stacking with aromatic residues in enzymes or receptors .
Complex Heterocyclic Systems
- 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine (): The quinoline core introduces planarity and π-system interactions, enabling intercalation with DNA or binding to kinase ATP pockets. The chlorine atom acts as an electron-withdrawing group, modulating electronic density for selective reactivity .
- S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine hydrochloride) ():
This σ1 receptor antagonist incorporates a naphthyl-substituted pyrazole, significantly increasing hydrophobicity and receptor specificity. Its antitumor and neuroprotective effects highlight the importance of extended aromatic systems in target engagement .
Retinoid-Inspired Derivatives
- 4-((2-(p-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl))-morpholine (): This arotinoid derivative combines the morpholine-piperidine scaffold with a retinoid-like structure, enabling nuclear receptor binding. It demonstrated potent antitumor activity in mammary carcinoma models with reduced bone toxicity compared to traditional retinoids .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Feature(s) |
|---|---|---|---|---|
| 4-[2-(Piperidin-4-yloxy)ethyl]morpholine | 228.33 | ~1.2 | ~50 (PBS) | Balanced lipophilicity/solubility |
| 4-[2-(Piperazin-1-yl)ethyl]morpholine | 215.30 | ~0.8 | ~100 (PBS) | High solubility, dual nitrogen basicity |
| 4-[2-(4-Iodophenoxy)ethyl]morpholine | 333.16 | ~3.5 | ~10 (DMSO) | High lipophilicity, radiopharmaceutical use |
| S1RA | 429.94 | ~4.0 | ~5 (DMSO) | σ1 receptor specificity, neuroprotective |
准备方法
One-Pot Reductive Amination
A patented method describes the synthesis of 4-(piperidin-4-yl)morpholine, a close analog, via a one-pot reductive amination process under mild conditions. This involves reacting 1-benzyl-4-piperidone with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents selectively reduce the imine intermediate without reducing the ketone starting material directly, minimizing side reactions.
The reaction proceeds as follows:
- Step 1: Formation of imine/enamine intermediate between 1-benzyl-4-piperidone and morpholine.
- Step 2: Simultaneous reduction of the imine to the corresponding amine.
- Step 3: Removal of excess morpholine by distillation or solvent substitution.
- Step 4: Catalytic debenzylation using hydrogen gas and palladium or platinum catalysts to yield 4-(piperidin-4-yl)morpholine.
This method is industrially advantageous due to its mild conditions, high selectivity, and ease of purification by distillation or recrystallization.
Catalysts and Conditions
- Catalysts: Platinum/carbon, palladium/carbon, palladium hydroxide/carbon.
- Hydrogen pressure: ≤1 MPa.
- Temperature: Ambient to moderate heating.
- Morpholine removal: Distillation, solvent substitution, or crystallization.
Nucleophilic Substitution and Williamson Ether Synthesis
Another approach to prepare the 4-[2-(Piperidin-4-yloxy)ethyl]morpholine involves nucleophilic substitution reactions where a piperidin-4-ol derivative is reacted with an appropriate ethylating agent bearing a morpholine moiety.
A representative synthesis includes:
- Reacting 4-hydroxypiperidinecarboxylate with triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature, facilitating the Mitsunobu reaction to form the piperidin-4-yloxy linkage.
- Subsequent heating with morpholine and sulfur at 135–140°C for several hours to complete the ether formation.
- Purification by silica gel chromatography and refluxing with sodium hydroxide to remove impurities and finalize the compound.
Industrial Scale Preparation and Process Optimization
A large-scale process for related morpholine-piperidine compounds involves:
- Dissolving 4-(piperidin-4-yl)morpholine in toluene at 25–30°C.
- Stirring and heating to 110–115°C to azeotropically remove water.
- Solvent exchange to dimethoxyethane (DME) for subsequent reaction steps.
- Addition of substituted indole derivatives or other functionalized reagents.
- Work-up involving aqueous sodium chloride wash and solvent removal under reduced pressure.
- Final purification by filtration through hyflow beds and solvent removal.
This process demonstrates scalability and control over reaction parameters for high purity product isolation.
Comparative Data Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination (patent) | 1-Benzyl-4-piperidone, morpholine, NaBH3CN, Pd/C, H2 (≤1 MPa) | Mild conditions, high selectivity, easy purification | Requires benzyl protection and debenzylation step |
| Mitsunobu-type ether synthesis | 4-Hydroxypiperidinecarboxylate, DEAD, PPh3, morpholine, sulfur, reflux | High yield of ether linkage, well-established procedure | Multi-step, requires hazardous reagents (DEAD) |
| Industrial process (scale-up) | Toluene, DME, 4-(piperidin-4-yl)morpholine, substituted indoles | Scalable, controlled solvent removal, efficient purification | Complex solvent handling, multi-step work-up |
Research Findings and Notes
- The reductive amination method avoids harsh conditions and side reactions common in other methods, making it suitable for industrial application.
- The use of selective reducing agents such as NaBH3CN or NaBH(OAc)3 is critical to avoid over-reduction and maintain functional group integrity.
- Morpholine removal prior to catalytic hydrogenation improves yield and purity of the final product.
- The Mitsunobu reaction provides a robust route to form the piperidin-4-yloxy linkage but involves reagents that require careful handling due to toxicity and sensitivity.
- Industrial processes emphasize solvent management and continuous removal of by-products to optimize reaction efficiency and product isolation.
常见问题
Basic Research Questions
Q. What are the key steps for synthesizing 4-[2-(Piperidin-4-yloxy)ethyl]morpholine in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. First, the morpholine and piperidine cores are prepared separately. The piperidine ring is functionalized with an ether linkage, followed by coupling to the morpholine moiety via nucleophilic substitution or alkylation reactions. Reagents such as morpholine, piperidine derivatives, and catalysts like palladium or copper are used. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the morpholine and piperidine rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like ethers and amines. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design, are recommended to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using polar aprotic solvents like DMF at 80°C improves coupling efficiency. Real-time monitoring with Thin-Layer Chromatography (TLC) aids in identifying optimal reaction termination points .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (using AMBER or GROMACS) model binding affinities and stability. Quantum Mechanical (QM) calculations (DFT/B3LYP) assess electronic properties of the morpholine-piperidine scaffold. These methods guide Structure-Activity Relationship (SAR) studies by identifying critical hydrogen bonds or hydrophobic interactions .
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Meta-analysis using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) can reconcile results. Cross-validation with structural analogs (e.g., replacing morpholine with piperazine) isolates pharmacophore contributions .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Deuterium incorporation at labile positions (e.g., methyl groups) reduces oxidative metabolism. Prodrug approaches, such as esterification of the piperidine nitrogen, improve bioavailability. In vitro microsomal stability assays (human/rat liver microsomes) paired with LC-MS/MS metabolite profiling identify degradation hotspots .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate enzyme inhibition?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with at least six data points. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Data are fitted to a sigmoidal curve (Hill equation) using software like GraphPad Prism. IC₅₀ values should be validated with kinetic assays (e.g., stopped-flow spectroscopy) .
Q. What statistical methods are appropriate for analyzing toxicity data in cell-based assays?
- Methodological Answer : Two-way ANOVA with post-hoc Tukey tests compares treatment groups. Non-linear regression models calculate LC₅₀ values. Outliers are identified via Grubbs’ test. For high-throughput screens, Z’-factor analysis ensures assay robustness (Z’ > 0.5 indicates suitability) .
Safety & Handling
Q. What precautions are necessary when handling this compound in the laboratory?
- Methodological Answer : The compound is classified as an irritant (GHS07). Use nitrile gloves, safety goggles, and fume hoods. Store under inert gas (Ar/N₂) at −20°C to prevent degradation. Spills are neutralized with activated carbon and disposed of as hazardous waste (EPA guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
